Spinosad 10 microg/mL in Acetonitrile

Catalog No.
S650341
CAS No.
168316-95-8
M.F
C83H132N2O20
M. Wt
1477.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spinosad 10 microg/mL in Acetonitrile

CAS Number

168316-95-8

Product Name

Spinosad 10 microg/mL in Acetonitrile

IUPAC Name

(1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione;(1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione

Molecular Formula

C83H132N2O20

Molecular Weight

1477.9 g/mol

InChI

InChI=1S/C42H67NO10.C41H65NO10/c1-11-26-13-12-14-35(53-37-16-15-34(43(6)7)24(4)49-37)23(3)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(2)28-18-27(19-30(28)31)52-42-41(48-10)40(47-9)39(46-8)25(5)50-42;1-10-26-12-11-13-34(52-36-17-16-33(42(5)6)23(3)48-36)22(2)37(44)32-20-30-28(31(32)21-35(43)50-26)15-14-25-18-27(19-29(25)30)51-41-40(47-9)39(46-8)38(45-7)24(4)49-41/h17,20,23-32,34-35,37,39-42H,11-16,18-19,21H2,1-10H3;14-15,20,22-31,33-34,36,38-41H,10-13,16-19,21H2,1-9H3/t23-,24-,25+,26+,27-,28+,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+;22-,23-,24+,25-,26+,27-,28-,29-,30-,31+,33+,34+,36+,38+,39-,40-,41+/m11/s1

InChI Key

JFLRKDZMHNBDQS-SGSTVUCESA-N

SMILES

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C.CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C

Solubility

not soluble.

Synonyms

spinosad

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C.CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C

Isomeric SMILES

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C.CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C

Spinosad is a complex mixture of two major components, spinosyn A and spinosyn D, belonging to the spinosyn family []. These components share a similar chemical structure but differ slightly in their functional groups []. Spinosad's discovery in the 1980s marked a breakthrough in insecticide development due to its novel mode of action and effectiveness against a broad spectrum of insect pests [].


Molecular Structure Analysis

The spinosyn structure is characterized by a tetracyclic ring system linked to an amino sugar (D-forosamine) and a neutral sugar (tri-O-methyl-L-rhamnose) []. This unique structure is believed to be critical for its insecticidal activity [].


Chemical Reactions Analysis

The detailed biosynthetic pathway of spinosad by Saccharopolyspora spinosa is still being elucidated []. However, research suggests it involves multiple enzymes and precursor molecules []. The specific chemical reactions involved in spinosad degradation in the environment are also under investigation [].


Physical And Chemical Properties Analysis

Spinosad is a relatively non-polar compound with low solubility in water []. This property can influence its formulation and application methods in pest control practices.

  • Melting point: Not reported [].
  • Boiling point: Decomposes before boiling [].
  • Solubility: Low in water, high in organic solvents [].

Spinosad acts as a nicotinic acetylcholine receptor (nAChR) agonist in insects. This means it mimics the natural neurotransmitter acetylcholine, disrupting nerve impulses and ultimately leading to insect death. This mode of action differs from many conventional insecticides, making it potentially valuable for managing insecticide resistance [].

Spinosad is considered to be moderately toxic to humans and other mammals. It is also highly toxic to some beneficial insects, such as honey bees. Therefore, careful handling and adherence to recommended application guidelines are crucial to ensure safety.

  • Acute oral toxicity (LD50) in rats: 374 mg/kg.
  • Honey bee toxicity: Highly toxic.

Insecticide with a Novel Mode of Action

  • Spinosad acts on the insect nervous system, disrupting nerve impulse transmission by affecting specific receptors. This mode of action differs from many conventional insecticides, making it effective against insects resistant to other classes of insecticides [Source: National Institutes of Health (.gov) - Spinosad: A biorational mosquito larvicide for vector control ].

Potential for Pest Control

  • Researchers are investigating the efficacy of spinosad against various insect pests in agriculture, including those affecting fruits, vegetables, and stored grains [Source: ScienceDirect - Properties, toxicity and current applications of the biolarvicide spinosad ].

Vector Control Studies

  • Spinosad's larvicidal activity makes it a potential candidate for mosquito control programs, offering a possible tool in the fight against mosquito-borne diseases like malaria and dengue fever [Source: National Institutes of Health (.gov) - Spinosad: A biorational mosquito larvicide for vector control ].

Research on Safety and Environmental Impact

  • Ongoing research is crucial to understand the safety and environmental impact of spinosad. Studies are examining its effects on non-target organisms, including beneficial insects and aquatic life [Source: National Institutes of Health (.gov) - Spinosad: A biorational mosquito larvicide for vector control ].

Boiling Point

801.515°C

LogP

4

Melting Point

84 - 99.5 °C (Spinosyn A), 161 - 170 °C (Spinosyn D)

UNII

XPA88EAP6V

Drug Indication

Spinosad is indicated for the topical treatment of head lice in children four years old and over and in adults.
FDA Label

Pharmacology

Spinosyn A does not appear to directly interact with any known relevant insecticidal targets, but instead boasts a novel mechanism that resembles a GABA antagonist. Spinosyn A is also slightly more biologically active than spinosyn D.

MeSH Pharmacological Classification

Insecticides

Mechanism of Action

Spinosad is a mixture of spinosyn A and spinosyn D in a 5:1 ratio. This combination causes neuronal hyperexcitation through mostly alteration of nicotinic acetylcholine receptors, which ultimately leads to lice paralysis and death.

Dates

Modify: 2024-04-14
Dryden MW, Payne PA, Smith V, Berg TC, Lane M: Efficacy of selamectin, spinosad, and spinosad/milbemycin oxime against the KS1 Ctenocephalides felis flea strain infesting dogs. Parasit Vectors. 2013 Mar 25;6:80. doi: 10.1186/1756-3305-6-80. [PMID:23531322]
Paarlberg TE, Wiseman S, Trout CM, Kee EA, Snyder DE: Safety and efficacy of spinosad chewable tablets for treatment of flea infestations of cats. J Am Vet Med Assoc. 2013 Apr 15;242(8):1092-8. doi: 10.2460/javma.242.8.1092. [PMID:23547672]
Liu TX, Irungu RW, Dean DA, Harris MK: Impacts of spinosad and lambda-cyhalothrin on spider communities in cabbage fields in south Texas. Ecotoxicology. 2013 Apr;22(3):528-37. doi: 10.1007/s10646-013-1045-1. Epub 2013 Mar 3. [PMID:23455995]
Khan HA, Shad SA, Akram W: Resistance to new chemical insecticides in the house fly, Musca domestica L., from dairies in Punjab, Pakistan. Parasitol Res. 2013 May;112(5):2049-54. doi: 10.1007/s00436-013-3365-8. Epub 2013 Mar 3. [PMID:23456023]
Gilbert-Lopez B, Schilling M, Ahlmann N, Michels A, Hayen H, Molina-Diaz A, Garcia-Reyes JF, Franzke J: Ambient diode laser desorption dielectric barrier discharge ionization mass spectrometry of nonvolatile chemicals. Anal Chem. 2013 Mar 19;85(6):3174-82. doi: 10.1021/ac303452w. Epub 2013 Mar 4. [PMID:23419061]
Aditya S, Rattan A: Spinosad: An effective and safe pediculicide. Indian Dermatol Online J. 2012 Sep;3(3):213-4. doi: 10.4103/2229-5178.101825. [PMID:23189260]
Watson GB, Salgado VL: Maintenance of GABA receptor function of small-diameter cockroach neurons by adenine nucleotides. Insect Biochem Mol Biol. 2001 Feb;31(2):207-12. [PMID:11164343]
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